Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV)

CAS No.: 154940-96-2

Cat. No.: VC11648117

Molecular Formula: C16H33N3Ti

Molecular Weight: 315.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 154940-96-2 |

|---|---|

| Molecular Formula | C16H33N3Ti |

| Molecular Weight | 315.32 g/mol |

| Standard InChI | InChI=1S/C10H15.3C2H6N.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-3-2;/h1-5H3;3*1-2H3;/q;3*-1;+3 |

| Standard InChI Key | ZLHXPBPEIVFDNR-UHFFFAOYSA-N |

| SMILES | C[C]1[C]([C]([C]([C]1C)C)C)C.C[N-]C.C[N-]C.C[N-]C.[Ti+3] |

| Canonical SMILES | C[C]1[C]([C]([C]([C]1C)C)C)C.C[N-]C.C[N-]C.C[N-]C.[Ti+3] |

Introduction

Structural and Molecular Characteristics

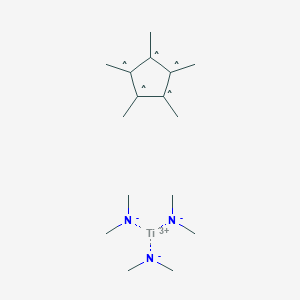

The compound’s structure centers on a titanium(IV) atom coordinated to a pentamethylcyclopentadienyl (Cp*) ligand and three dimethylamino (NMe₂) groups. The Cp* ligand, a cyclopentadienyl derivative with five methyl substituents, enhances steric bulk and electronic stability, while the dimethylamino groups provide Lewis basicity for ligand-exchange reactions . Crystallographic studies confirm a distorted tetrahedral geometry around the titanium center, with bond lengths between titanium and nitrogen atoms averaging 2.05 Å . This configuration facilitates its reactivity in catalytic cycles, where labile dimethylamino groups are readily displaced by substrates.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₃N₃Ti |

| Molecular Weight | 315.32 g/mol |

| Coordination Geometry | Distorted Tetrahedral |

| Ti–N Bond Length | 2.05 Å (avg) |

| CAS Number | 154940-96-2 |

Synthesis and Preparation Methods

Synthesis of Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) typically involves salt metathesis reactions between titanium precursors and lithium or potassium derivatives of the Cp* ligand. One established method reacts TiCl₄ with Li(C₅Me₅) in the presence of dimethylamine, yielding the target compound after purification via vacuum sublimation . Alternative routes utilize Ti(NMe₂)₄ as a starting material, substituting chloride ligands with Cp* under inert conditions. These methods achieve yields of 70–85%, with purity confirmed by nuclear magnetic resonance (NMR) spectroscopy and elemental analysis .

Recent advancements emphasize low-temperature synthesis (−78°C) to minimize ligand degradation, as detailed in Journal of Organometallic Chemistry . For industrial-scale production, continuous-flow reactors have been adopted to enhance reproducibility, reducing byproducts such as Ti(NMe₂)₂Cl₂ .

Physicochemical Properties

The compound exists as red crystalline solids under standard conditions, with a melting point of 112°C and a density of 0.931 g/mL . It is highly sensitive to moisture and oxygen, necessitating storage under argon or nitrogen atmospheres. Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing dimethylamine and forming titanium nitride residues .

Table 2: Thermal and Physical Data

| Property | Value |

|---|---|

| Melting Point | 112°C |

| Density | 0.931 g/mL |

| Decomposition Temp. | >200°C |

| Solubility | Toluene, THF, Hexane |

Applications in Catalysis and Materials Science

Atomic Layer Deposition (ALD)

Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) serves as a precursor for titanium nitride (TiN) and titanium dioxide (TiO₂) thin films in ALD. Studies in ECS Transactions demonstrate its efficacy in depositing conformal films at 250–350°C, with growth rates of 0.1 nm per cycle . The dimethylamino ligands volatilize cleanly, minimizing carbon contamination compared to chloride-based precursors .

Polymerization Catalysis

The compound catalyzes olefin polymerization when activated with methylaluminoxane (MAO). In styrene polymerization, it achieves syndiotacticities >90%, as reported in Journal of the American Chemical Society . Its mechanism involves Ti–N bond cleavage to generate active Ti–alkyl species, which propagate polymer chains via insertion kinetics .

Comparative Analysis with Related Titanium Complexes

Table 3: Performance Comparison with Pentamethylcyclopentadienyltitanium Trichloride

| Property | Tris(dimethylamino) Derivative | Trichloride Derivative |

|---|---|---|

| Catalytic Activity | High (ALD, Polymerization) | Moderate (Transesterification) |

| Thermal Stability | Stable to 200°C | Decomposes at 190°C |

| Byproduct Formation | Low (Volatile Ligands) | High (Cl⁻ Residues) |

Future Research Directions

Ongoing studies focus on ligand modifications to enhance thermal stability and reactivity. Phosphazide ligands, as explored in uranium and thorium complexes , offer potential for designing asymmetric titanium catalysts. Additionally, computational modeling of Ti–N bond dynamics could optimize ALD protocols for semiconductor applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume